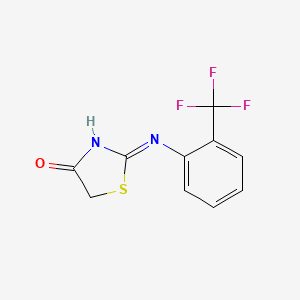

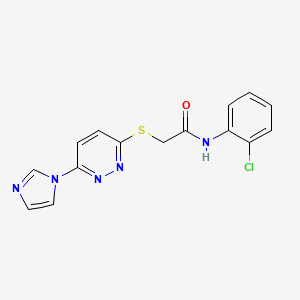

5-Amino-1-(ethoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 5-Amino-1-(ethoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid is a versatile molecule that serves as a precursor for the synthesis of various peptidomimetics and biologically active compounds. Its utility is particularly noted in the creation of triazole-based scaffolds, which are significant in medicinal chemistry due to their presence in compounds with biological activity, such as HSP90 inhibitors .

Synthesis Analysis

The synthesis of 5-amino-1,2,3-triazole-4-carboxylates has been achieved through a ruthenium-catalyzed cycloaddition process. This method allows for the preparation of a protected version of the triazole amino acid, which is essential to avoid the Dimroth rearrangement that can complicate the chemistry of these molecules. The regiocontrol of the cycloaddition varies depending on whether aryl or alkyl azides are used, with aryl or alkyl azides reacting with N-Boc-aminopropiolates or arylynamides to yield complete regiocontrol, while N-Boc-alkyl ynamides produce a mixture of regioisomers .

Molecular Structure Analysis

Although the provided data does not directly discuss the molecular structure of 5-Amino-1-(ethoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid, related compounds such as 4-Amino-5-(1-hydroxy-ethyl)-2,4-dihydro-[1,2,4]triazole-3-thione have been synthesized and characterized, indicating the potential for detailed structural analysis through methods like X-ray crystallography and DFT studies . These analyses can provide insights into the stability, electronic, and photophysical properties of triazole compounds.

Chemical Reactions Analysis

The reactivity of 5-amino-1,2,4-triazoles has been explored, demonstrating their potential to react with compounds like ethyl 2-cyano-3-ethoxyacrylate to yield triazolo[1,5-a]-pyrimidine derivatives. The reaction mechanisms have been elucidated through the isolation of intermediates and degradation products, which helps in understanding the chemical behavior of triazole derivatives . Additionally, the synthesis of Schiff bases from triazole derivatives further exemplifies the chemical versatility of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives can be inferred from related studies. For instance, the nonlinear optical properties of a triazole-thione compound were found to be significantly higher than those of urea, a standard NLO material. This suggests that triazole derivatives could have promising applications in the field of materials science . Furthermore, the synthesis of novel Schiff bases derived from triazole compounds and their characterization through X-ray crystallography provides valuable information on the physical properties of these molecules .

科学的研究の応用

Triazole Derivatives in Drug Development

Triazole derivatives, including compounds similar to 5-Amino-1-(ethoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid, have been extensively studied for their potential in drug development. These compounds exhibit a broad range of biological activities due to their diverse structural variations. They have been explored for anti-inflammatory, antimicrobial, antitumoral, and antiviral properties, among others. The preparation of triazole derivatives is crucial for finding new, more efficient methods that consider green chemistry, energy saving, and sustainability. This is particularly important for combating emerging diseases and drug-resistant bacteria (Ferreira et al., 2013).

Triazoles in Agriculture and Medicine

3 and 4-substituted amino-1,2,4-triazoles have been utilized in the production of various agricultural and medical products. In agriculture, these derivatives are key ingredients in pesticides, fungicides, and plant growth regulators. In the medical field, they form the basis of several drugs, demonstrating antimicrobial effects and serving as cardiological drugs with anti-ischemic and membrane-stabilizing effects (Nazarov et al., 2021).

Triazoles in Material Science

The versatility of triazole compounds extends to material science, where they are used in the development of heat-resistant polymers, fluorescent products, and ionic liquids. These applications highlight the chemical flexibility and utility of triazole derivatives in creating advanced materials for various industrial applications (Nazarov et al., 2021).

作用機序

Target of Action

The primary target of 5-Amino-1-(ethoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid is the Nicotinamide N-Methyltransferase (NNMT) enzyme . This enzyme is linked to various metabolic disorders and obesity .

Mode of Action

5-Amino-1-(ethoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid works by inhibiting the activity of the NNMT enzyme . By modulating the NNMT enzyme, it helps in maintaining efficient energy metabolism and preserving muscle mass .

Biochemical Pathways

This compound has shown promising effects on muscle fibers by promoting mitochondrial biogenesis and enhancing energy production within cells . By activating the SIRT1 pathway, it can stimulate the expression of genes that play a crucial role in metabolism regulation . Its interaction with NAD+ is significant, as NAD+ is a key player in various cellular processes, including energy metabolism and DNA repair .

Pharmacokinetics

It is known that this compound affects key enzymatic activities in metabolic pathways, impacting the body’s energy utilization . In people with diabetes, this compound inhibits certain enzymes involved in glucose metabolism, potentially improving blood sugar control .

Result of Action

One of the significant advantages of 5-Amino-1-(ethoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid is its ability to aid in weight management by influencing metabolic processes that promote fat burning and regulate appetite . This compound plays a vital role in peptide therapy by modulating the activity of peptides, which are essential in various physiological functions .

Safety and Hazards

The safety data sheet for a related compound, Ethyl 5-amino-1-methylpyrazole-4-carboxylate, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of skin contact, it is advised to wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes .

特性

IUPAC Name |

5-amino-1-(ethoxymethyl)triazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4O3/c1-2-13-3-10-5(7)4(6(11)12)8-9-10/h2-3,7H2,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXHOCXMQYORNGR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCN1C(=C(N=N1)C(=O)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-1-(ethoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(Boc-amino)-hexahydro-2H-furo[2,3-C]pyrrole](/img/structure/B2520297.png)

![5-{[(6-Methylpyridin-2-yl)oxy]methyl}pyrrolidin-2-one](/img/structure/B2520298.png)

![2-benzamido-N-(6-chlorobenzo[d]thiazol-2-yl)oxazole-4-carboxamide](/img/structure/B2520303.png)

![1-{3-[(Ethylamino)methyl]phenyl}piperidine-4-carboxylic acid dihydrochloride](/img/structure/B2520307.png)

![2-Oxaspiro[5.5]undecan-5-one](/img/structure/B2520311.png)

![1'-(4-Isopropoxybenzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2520313.png)